molecular formula C11H16BrN B12298863 3-(4-Bromophenyl)pentan-3-amine

3-(4-Bromophenyl)pentan-3-amine

Cat. No.: B12298863
M. Wt: 242.16 g/mol
InChI Key: GXNMIZKAPDSBHJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)pentan-3-amine is an organic compound with the chemical formula C11H16BrN. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentan-3-amine chain. It is a versatile compound used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-Bromophenyl)pentan-3-amine typically involves the following steps :

    Starting Materials: The synthesis begins with 4-bromophenylacetone and adipic anhydride.

    Reaction: These starting materials are reacted in a suitable solvent to produce a meta-substituted alcohol compound.

    Conversion: The alcohol compound is then reacted with hydrochloric acid to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)pentan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically yield the corresponding amine or alcohol derivatives.

    Substitution: Substitution reactions result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)pentan-3-amine has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)pentan-3-amine involves its interaction with specific molecular targets and pathways . The bromine atom in the phenyl ring plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-phenylpentanoic acid
  • Tris(4-bromophenyl)amine
  • 4-Bromo-N,N-bis(4-bromophenyl)benzenamine

Uniqueness

3-(4-Bromophenyl)pentan-3-amine is unique due to its specific structural features, including the bromine atom attached to the phenyl ring and the pentan-3-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

3-(4-bromophenyl)pentan-3-amine

InChI

InChI=1S/C11H16BrN/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8H,3-4,13H2,1-2H3

InChI Key

GXNMIZKAPDSBHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)Br)N

Origin of Product

United States

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